1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound belonging to the class of tetrahydronaphthalenols It is characterized by a naphthalene ring that is partially hydrogenated and substituted with ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol can be synthesized through catalytic hydrogenation of naphthalenols. The process involves the use of suitable catalysts such as nickel or palladium under specific conditions of temperature and pressure to achieve the desired hydrogenation .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors where naphthalenols are subjected to hydrogen gas in the presence of catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already partially hydrogenated.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts.
Substitution: Reagents such as halogens, alkyl halides, and acids can be used under various conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Further hydrogenated derivatives.
Substitution: Various substituted naphthalenols depending on the reagents used.
Scientific Research Applications
1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 1-ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. The ethyl and methyl substitutions can affect the compound’s hydrophobic interactions and overall molecular stability .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1,2,3,4-Tetrahydro-1-naphthol: Lacks the ethyl and methyl substitutions.
Naphthalene, 1,2,3,4-tetrahydro-2-methyl-: Similar structure with a methyl group at a different position.
Uniqueness: 1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups provides distinct steric and electronic effects compared to other similar compounds.
Properties
CAS No. |
5448-23-7 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-ethyl-2-methyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C13H18O/c1-3-13(14)10(2)8-9-11-6-4-5-7-12(11)13/h4-7,10,14H,3,8-9H2,1-2H3 |
InChI Key |
XNOVQRDWWZNITD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(CCC2=CC=CC=C21)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.